N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide
Overview
Description
N-(2-fluorobenzylidene)-2-methyl-3-furohydrazide, also known as FBMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FBMF is a yellow crystalline powder that is synthesized through a specific method and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cell growth and proliferation. N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide, including the development of new anti-cancer drugs based on N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide, the investigation of N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide's potential as an anti-inflammatory agent, and the development of new materials based on N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide and its potential toxicity.
Scientific Research Applications
N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been studied in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, N'-(2-fluorobenzylidene)-2-methyl-3-furohydrazide has been used as a building block for the synthesis of new materials with enhanced properties.
properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-9-11(6-7-18-9)13(17)16-15-8-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,16,17)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYDXGNAXXGLIW-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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